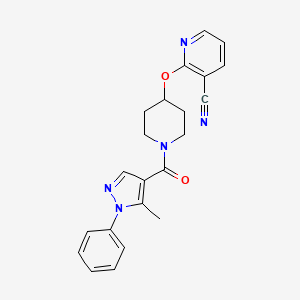
2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen
Anticancer Properties : One study investigated the antiproliferative activity of nicotinonitrile derivatives, including compounds similar to the one you mentioned. These derivatives showed significant anticancer properties by inducing apoptosis and inhibiting tyrosine kinase in breast (MCF-7) and colon (HCT-116) cancer cell lines. This suggests potential for development as anticancer drugs (El-Hashash et al., 2019).
Synthesis of Novel Derivatives : Another research focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, a process that included compounds structurally related to your compound. This research contributes to the field of organic synthesis and provides new compounds for further biological evaluation (Rahmouni et al., 2014).
Aurora Kinase Inhibition : A study on Aurora kinase inhibitors mentioned compounds structurally similar to 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. Aurora kinases are crucial for cell cycle regulation, and their inhibition can be a valuable approach in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Pyridine Derivatives : Research on the synthesis of new series of pyridine and fused pyridine derivatives, including similar compounds, contributes to the development of novel molecules that could be of interest in medicinal chemistry (Al-Issa, 2012).
One-Step Synthesis Method : A study demonstrated a one-step synthesis method for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, offering a more efficient approach to creating compounds with structural similarities (Shestopalov et al., 2002).
Antimicrobial Evaluation : Some derivatives of the compound were evaluated for their antimicrobial properties, showing potential as agents against various microbial infections (Othman, 2013).
Molecular Docking and Biological Evaluation : Research involving the synthesis, characterization, and biological evaluation of pyrazole-based compounds, including molecular docking studies, highlights their potential as pharmaceutical agents (Sapariya et al., 2017).
Cannabinoid Receptor Antagonism : A study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists indicates the potential of these compounds in modulating cannabinoid receptor activity, which can be relevant in treating various neurological disorders (Lan et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-20(15-25-27(16)18-7-3-2-4-8-18)22(28)26-12-9-19(10-13-26)29-21-17(14-23)6-5-11-24-21/h2-8,11,15,19H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMIHFZGDQHUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine](/img/structure/B2673071.png)
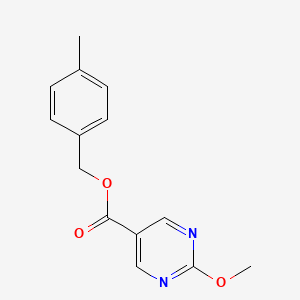
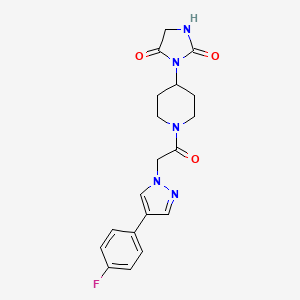
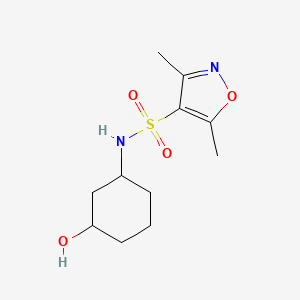
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2673081.png)
![tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B2673082.png)
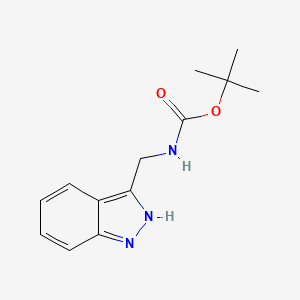
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2673084.png)
![N-(4-acetamidophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673085.png)
![N'-(4-chlorobenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2673087.png)
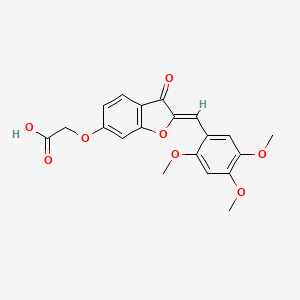

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673090.png)